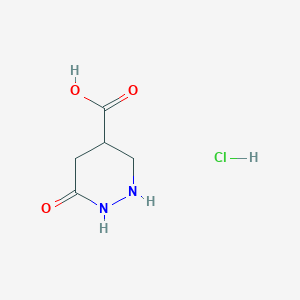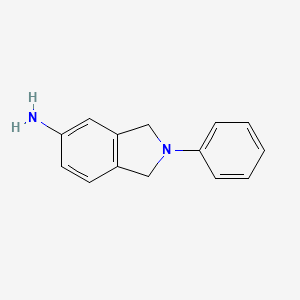
2-Phenylisoindolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylisoindolin-5-amine is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound consists of an isoindoline core with a phenyl group attached at the 2-position and an amine group at the 5-position.
作用機序
Target of Action
It is known that isoindoline derivatives, which include 2-phenylisoindolin-5-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Isoindoline derivatives are known to interact with their targets and cause changes in cellular processes . For instance, neuromuscular blocking drugs (NMBDs), which include isoindoline derivatives, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .
Biochemical Pathways
It’s worth noting that metabolic networks, which are interconnected pathways of biochemical reactions within living cells, are often influenced by compounds like this compound . These networks control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that polyamines, which include isoindoline derivatives, are essential for the growth and proliferation of mammalian cells and are intimately involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight, physical impact, and environmental threats such as bacteria can affect the activity of compounds like this compound .
生化学分析
Biochemical Properties
The biochemical properties of 2-Phenylisoindolin-5-amine are not fully understood yet. It is known that the structure of a biogenic amine can be aromatic and heterocyclic amines This suggests that this compound might interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The cellular effects of this compound are currently under investigation. It is suggested that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that most analytical methods are based on “analogue” inputs from sensors of light, electric potentials, or currents . The signals obtained by such sensors are processed using certain calibration functions to determine concentrations of the target analytes
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that the animal model is an indispensable and frequently used intermediate step for testing drugs, drug candidates, and toxic substances
Metabolic Pathways
. This suggests that this compound might be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the transport and distribution of a compound within cells and tissues can be influenced by various factors, including transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that the subcellular localization of this compound could be predicted using similar methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylisoindolin-5-amine can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Another approach involves the use of donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent. This method involves a domino reaction with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and cost-effectiveness. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Phenylisoindolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-Phenylisoindolin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
Similar Compounds
2-Phenylindole: Similar in structure but lacks the amine group at the 5-position.
2-Phenylisoindoline: Similar core structure but different functional groups.
N-isoindoline-1,3-dione derivatives: These compounds have an isoindoline core with different substituents and functional groups.
Uniqueness
2-Phenylisoindolin-5-amine is unique due to the presence of both a phenyl group at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-phenyl-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-8H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCEQMNWZXCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)
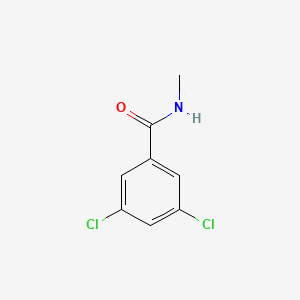
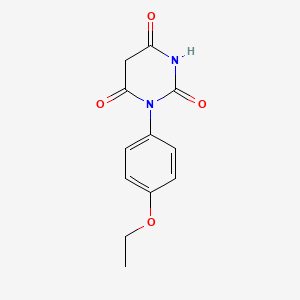
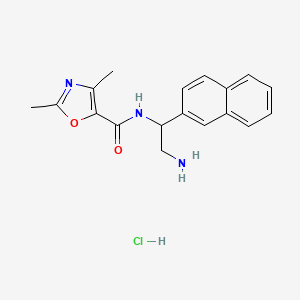
![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
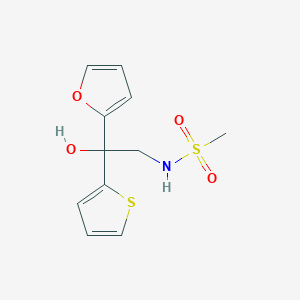
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)
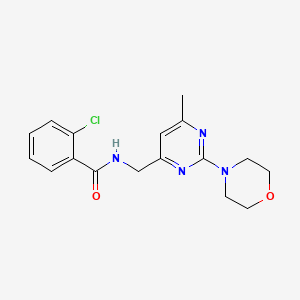

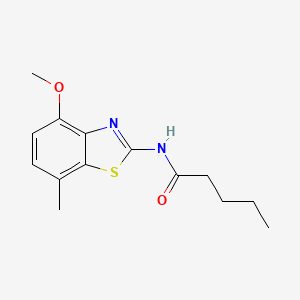
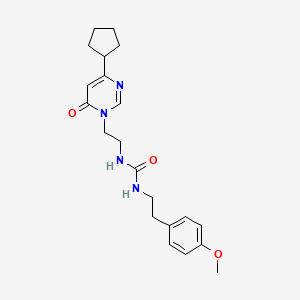
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996231.png)
